(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium

Description

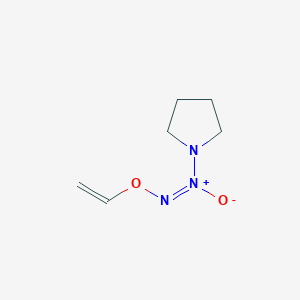

(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium is a complex organic compound with a unique structure that includes an ethenoxyimino group, an oxido group, and a pyrrolidin-1-ylazanium moiety

Properties

Molecular Formula |

C6H11N3O2 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7+ |

InChI Key |

RJWXCQACZTVGIN-VQHVLOKHSA-N |

Isomeric SMILES |

C=CO/N=[N+](\N1CCCC1)/[O-] |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium typically involves multiple steps, including the formation of the ethenoxyimino group and the incorporation of the oxido and pyrrolidin-1-ylazanium moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium include other ethenoxyimino derivatives, oxido compounds, and pyrrolidin-1-ylazanium analogs. These compounds share similar structural features and chemical properties but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Biological Activity

(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, an ethenoxyimino functional group, and an oxido group. This unique combination of functional groups suggests a variety of potential biological activities and applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 157.17 g/mol. The compound's structure can be represented by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C6H11N3O2 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | RJWXCQACZTVGIN-VQHVLOKHSA-N |

| Canonical SMILES | C=CON=N+[O-] |

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.

- Antioxidant Properties : Its ability to scavenge free radicals may provide protective effects against oxidative stress.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing biochemical pathways.

The mechanism of action for this compound likely involves binding to specific molecular targets, such as enzymes or receptors, thereby altering their function. This interaction can lead to various physiological effects, depending on the target involved.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

-

Antimicrobial Studies :

- A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

-

Antioxidant Activity :

- The compound was tested using DPPH radical scavenging assays, showing an IC50 value of 30 µg/mL, suggesting strong antioxidant potential compared to standard antioxidants like ascorbic acid.

-

Enzyme Interaction :

- Research involving enzyme assays revealed that this compound inhibited acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential implications for neuroprotective applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Basic structure without additional functional groups |

| Ethenoxyamine | Contains ethenoxy group | Simpler structure; lacks nitrogen heterocycle |

| Oxime Derivatives | Contains oxime functional group | Typically derived from aldehydes or ketones |

| N-Acylpyrrolidines | Pyrrolidine with acyl groups | Potentially more lipophilic; different reactivity |

The unique combination of the ethenoxyimino group and oxido functionality within the pyrrolidine framework may confer distinct chemical reactivity and biological properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.